molecular formula C4H8FNO B14848727 N-(2-Fluorocyclobutyl)hydroxylamine

N-(2-Fluorocyclobutyl)hydroxylamine

Cat. No.: B14848727
M. Wt: 105.11 g/mol
InChI Key: RIZOQDRMOSDHKR-UHFFFAOYSA-N
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Description

N-(2-Fluorocyclobutyl)hydroxylamine is a hydroxylamine derivative characterized by a fluorinated cyclobutane ring attached to the hydroxylamine (-NH-OH) functional group.

Properties

Molecular Formula

C4H8FNO

Molecular Weight

105.11 g/mol

IUPAC Name

N-(2-fluorocyclobutyl)hydroxylamine

InChI

InChI=1S/C4H8FNO/c5-3-1-2-4(3)6-7/h3-4,6-7H,1-2H2

InChI Key

RIZOQDRMOSDHKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1NO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorocyclobutyl)hydroxylamine typically involves the introduction of the fluorine atom into the cyclobutyl ring followed by the attachment of the hydroxylamine group. One common method involves the use of electrophilic fluorinating agents to introduce the fluorine atom into a cyclobutyl precursor. This is followed by the reaction with hydroxylamine or its derivatives under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorocyclobutyl)hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-(2-Fluorocyclobutyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Fluorocyclobutyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity to targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinities

Hydroxylamine derivatives with aromatic or heterocyclic substituents, such as those studied in insecticide development, provide insights into structure-activity relationships (SAR). For example:

  • (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1): Binding affinity = -8.7 kcal/mol against Anopheles gambiae trehalase.
  • (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 2): Binding affinity = -8.5 kcal/mol .

These compounds highlight the importance of substituent bulk and electron-withdrawing groups in enhancing binding.

Table 1: Binding Affinities of Hydroxylamine Derivatives
Compound Binding Affinity (kcal/mol) Target Organism
Compound 1 () -8.7 Anopheles gambiae
Compound 2 () -8.5 Anopheles gambiae
Control Ligand () -6.3 Anopheles gambiae

Metabolic Pathways and Enzyme Interactions

Metabolism studies on N-(2-methoxyphenyl)hydroxylamine () reveal species-dependent outcomes:

  • Rabbit hepatic microsomes: Produce o-aminophenol and o-anisidine metabolites via CYP1A-mediated reduction.
  • Rat hepatic microsomes : Predominantly generate o-anisidine , with CYP1A enzymes showing higher reductive activity than CYP2E1.

The fluorocyclobutyl group in N-(2-Fluorocyclobutyl)hydroxylamine may alter metabolic stability. Fluorine’s electronegativity could reduce oxidation susceptibility, while the cyclobutane ring’s strain might hinder enzymatic access compared to planar aromatic substituents.

Table 2: Metabolic Profiles of Hydroxylamine Derivatives
Compound Major Metabolites Key Enzymes Species Specificity
N-(2-methoxyphenyl)hydroxylamine o-Anisidine, o-aminophenol CYP1A, NADPH:CYP reductase Rabbit > Rat

Toxicity and Regulatory Status

Nitrosoamine derivatives (), such as N-Nitrosodimethylamine (NDMA), exhibit significant carcinogenicity (e.g., 12/12 batches in 1551 experiments showed significant effects).

Regulatory lists () include controlled hydroxylamines like N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine, classified under Schedule 1.

Species-Specific Metabolic Variability

highlights divergent metabolic outcomes between rats and rabbits for N-(2-methoxyphenyl)hydroxylamine, with rabbits showing higher o-aminophenol formation. Such variability implies that this compound’s effects may also vary across species, necessitating tailored preclinical studies.

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